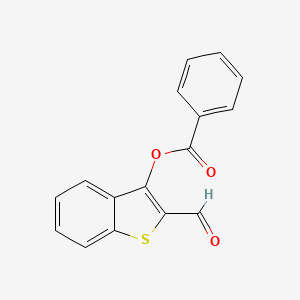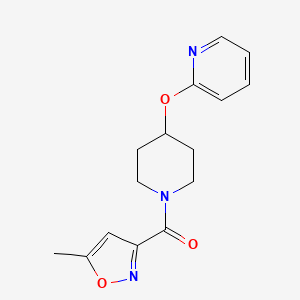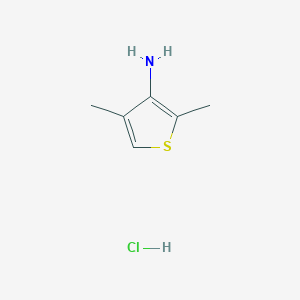
(2-Formyl-1-benzothiophen-3-yl) benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Formyl-1-benzothiophen-3-yl) benzoate, also known as FB1, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the benzothiophene family of compounds and is characterized by its ability to inhibit sphingolipid biosynthesis.
作用机制
(2-Formyl-1-benzothiophen-3-yl) benzoate inhibits the enzyme ceramide synthase, which is involved in the biosynthesis of sphingolipids. This inhibition leads to a decrease in the levels of sphingolipids, which in turn leads to a disruption of cellular signaling pathways. The disruption of these pathways leads to the induction of apoptosis in cancer cells.
生化和生理效应
(2-Formyl-1-benzothiophen-3-yl) benzoate has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (2-Formyl-1-benzothiophen-3-yl) benzoate has been shown to have anti-inflammatory and anti-angiogenic effects.
实验室实验的优点和局限性
One of the main advantages of using (2-Formyl-1-benzothiophen-3-yl) benzoate in lab experiments is its ability to selectively inhibit sphingolipid biosynthesis. This allows researchers to study the effects of sphingolipid metabolism on cellular signaling pathways in a controlled manner. However, one limitation of using (2-Formyl-1-benzothiophen-3-yl) benzoate is its potential toxicity to non-cancer cells. Careful consideration should be given to the dosage and duration of exposure when using (2-Formyl-1-benzothiophen-3-yl) benzoate in lab experiments.
未来方向
There are several future directions for research involving (2-Formyl-1-benzothiophen-3-yl) benzoate. One area of research is the development of new analogs of (2-Formyl-1-benzothiophen-3-yl) benzoate with improved efficacy and reduced toxicity. Another area of research is the study of the effects of (2-Formyl-1-benzothiophen-3-yl) benzoate on the microbiome and its potential use as a therapeutic agent for diseases associated with dysbiosis. Additionally, (2-Formyl-1-benzothiophen-3-yl) benzoate could be used in combination with other chemotherapeutic agents to enhance their efficacy. Finally, further studies are needed to fully understand the mechanism of action of (2-Formyl-1-benzothiophen-3-yl) benzoate and its potential use in the treatment of cancer and other diseases.
Conclusion:
In conclusion, (2-Formyl-1-benzothiophen-3-yl) benzoate is a synthetic compound that has been widely used in scientific research due to its ability to inhibit sphingolipid biosynthesis. It has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent for cancer and other diseases. However, careful consideration should be given to its potential toxicity to non-cancer cells. Further research is needed to fully understand the mechanism of action of (2-Formyl-1-benzothiophen-3-yl) benzoate and its potential use in the treatment of diseases.
合成方法
(2-Formyl-1-benzothiophen-3-yl) benzoate can be synthesized via a multi-step process that involves the reaction of 2-bromo-1-benzothiophene with potassium thioacetate, followed by the reaction of the resulting thioester with benzoyl chloride. The final product is obtained by oxidation of the intermediate with potassium permanganate. This synthetic method has been optimized to ensure high yields and purity of the final product.
科学研究应用
(2-Formyl-1-benzothiophen-3-yl) benzoate has been widely used in scientific research due to its ability to inhibit sphingolipid biosynthesis. It has been shown to induce apoptosis in a variety of cancer cell lines, making it a potential candidate for cancer therapy. (2-Formyl-1-benzothiophen-3-yl) benzoate has also been used to study the role of sphingolipids in the regulation of cell growth and differentiation. Additionally, (2-Formyl-1-benzothiophen-3-yl) benzoate has been used in studies of the effects of sphingolipid metabolism on cellular signaling pathways.
属性
IUPAC Name |
(2-formyl-1-benzothiophen-3-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S/c17-10-14-15(12-8-4-5-9-13(12)20-14)19-16(18)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPPTPMRIYAXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(SC3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Formyl-1-benzothiophen-3-yl) benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2838504.png)
![(4-Oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2838506.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2838507.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2838510.png)
![1-(benzo[d]oxazol-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2838513.png)
![(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2838515.png)
![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2838520.png)



![N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2838525.png)